Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate
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Description
Methyl 2-((1-(4-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C15H16F3NO3S and its molecular weight is 347.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Triazolopyridine and Pyridotriazine Derivatives
A series of novel pyridine and fused pyridine derivatives were prepared, exhibiting antimicrobial and antioxidant activity. These compounds were synthesized starting from specific pyridine derivatives, showcasing the versatility of pyridine-based compounds in creating biologically active molecules (E. M. Flefel et al., 2018).
Antibacterial and Antimycobacterial Activity
A versatile, facile approach led to highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems, showing significant antibacterial and antimycobacterial activities. The synthesis involved reactions with benzoylisothiocyanate and alpha-bromo ketones (Samet Belveren et al., 2017).
Material Science and Polymer Chemistry
- Polymerization Processes: In the field of polymer science, 1-Methyl-2-pyrrolidinone was utilized as an efficient electron-pair donor in solution for isobutylene polymerization, highlighting the compound's utility in the synthesis of specialized polymers (G. Pratap et al., 1992).
Chemical Synthesis Techniques
Thiourea-Catalyzed Asymmetric Michael Addition
Activated methylene compounds were added to α,β-unsaturated imides derived from 2-pyrrolidinone, showcasing a method for achieving high enantioselectivity in chemical synthesis. This process is valuable for creating compounds with specific chirality (T. Inokuma et al., 2006).
Synthesis of Functionalized Thiazoles
The efficient synthesis protocol for creating highly substituted functionalized thiazoles demonstrates the chemical versatility of pyrrolidine derivatives. These compounds have shown a broad range of biological activities, indicating their potential in drug development (Samet Belveren et al., 2017).
Carbocationic Polymerization
The use of specific pyrrolidine derivatives in carbocationic polymerization processes points to the importance of these compounds in creating linear, living polymers with potential applications in various industries (G. Pratap et al., 1992).
Properties
IUPAC Name |
methyl 2-[1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S/c1-22-13(20)9-23-12-6-7-19(8-12)14(21)10-2-4-11(5-3-10)15(16,17)18/h2-5,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEPOQNAJZKZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.